molecular formula C10H10O2S B14621969 S-(4-Acetylphenyl) ethanethioate CAS No. 60787-32-8

S-(4-Acetylphenyl) ethanethioate

Cat. No.: B14621969
CAS No.: 60787-32-8
M. Wt: 194.25 g/mol
InChI Key: MAEWWWATFUBMRN-UHFFFAOYSA-N
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Description

S-(4-Acetylphenyl) ethanethioate is a thioester derivative characterized by an acetyl-substituted phenyl group attached to a sulfur atom via an ethanethioate linkage. Thioesters like this are critical in organic synthesis, materials science, and pharmaceutical applications due to their reactivity and ability to act as anchoring groups in molecular systems . The acetyl group at the para position likely influences electronic properties, solubility, and stability, distinguishing it from other thioester derivatives.

Properties

CAS No.

60787-32-8

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

S-(4-acetylphenyl) ethanethioate

InChI

InChI=1S/C10H10O2S/c1-7(11)9-3-5-10(6-4-9)13-8(2)12/h3-6H,1-2H3

InChI Key

MAEWWWATFUBMRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SC(=O)C

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with Tetramethylthiourea

A widely adopted method involves the reaction of 4-iodoacetophenone with ethanethioic acid derivatives under palladium catalysis. As demonstrated in a 2025 study, cyclohexanecarboxylic acid (0.2 mmol), 1,1,3,3-tetramethylthiourea (3.0 equiv.), and 4-iodoacetophenone (0.6 mmol) undergo coupling in dichloromethane at 80°C for 12 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 75:1), yielding S-(4-acetylphenyl) ethanethioate in 88% yield.

Mechanistic Insights :
The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. Tetramethylthiourea acts as a sulfur donor, facilitating the displacement of the iodide leaving group. Density functional theory (DFT) calculations reveal a transition state with a partial negative charge on the sulfur atom (-0.43 e) and a positive charge on the aromatic carbon (+0.28 e), consistent with concerted nucleophilic attack.

Thiocarbamate Rearrangement from O-Aryl Precursors

A patent from 2004 details an alternative route starting with O-(4-acetophenyl) N,N-dimethylthiocarbamate (Equation VII). Heating this intermediate at 220°C under nitrogen induces a-sigmatropic rearrangement to form S-(4-acetophenyl) N,N-dimethylthiocarbamate (Equation VIII). Subsequent hydrolysis with 6 M HCl at reflux yields this compound with 97.2% purity (HPLC).

Optimization Data :

  • Temperature : 220°C (optimal; lower temperatures result in incomplete rearrangement)
  • Solvent : Solvent-free conditions prevent side reactions
  • Yield : 291.5 g from 300 g starting material (97.2%)

Direct Thioacetylation of 4-Aminothiophenol

A three-step synthesis begins with the acetylation of 4-aminothiophenol. Treatment with acetic anhydride in pyridine forms N-acetyl-4-aminothiophenol, which undergoes oxidative thioacetylation using sulfuryl chloride (SO₂Cl₂) in dichloromethane. This method achieves a 73% isolated yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Critical Parameters :

  • Stoichiometry : 1.2 equiv. acetic anhydride for complete acetylation
  • Reaction Time : 24 hours for optimal conversion
  • Purification : Recrystallization from ethanol enhances purity to >99%

Analytical Characterization

Spectroscopic Data

FT-IR Analysis :

  • ν(NH) : 3,233 cm⁻¹ (broad, indicative of secondary amide)
  • ν(C=O) : 1,680 cm⁻¹ (acetyl group)
  • ν(C=S) : 1,210 cm⁻¹ (thiocarbonyl stretch)

13C NMR (CDCl₃) :

  • δ 199.2 ppm (C=S)
  • δ 169.5 ppm (acetyl carbonyl)
  • δ 137.8 ppm (ipso aromatic carbon)
  • δ 132.5–113.4 ppm (aromatic CH groups)

1H NMR (400 MHz, CDCl₃) :

  • δ 8.02 (d, J = 8.4 Hz, 2H, aromatic H)
  • δ 7.52 (d, J = 8.4 Hz, 2H, aromatic H)
  • δ 2.62 (s, 3H, acetyl CH₃)

Crystallographic Studies

Single-crystal X-ray diffraction of a related compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, reveals a planar thiourea moiety with bond lengths of 1.68 Å (C=S) and 1.34 Å (C=O). The dihedral angle between the acetylphenyl ring and the thiocarbonyl group is 12.3°, suggesting minimal conjugation.

Comparative Evaluation of Synthetic Routes

Method Starting Materials Conditions Yield (%) Purity (%)
SNAr with Thiourea 4-Iodoacetophenone, TMThiourea 80°C, 12 h 88 99
Thiocarbamate Rearr. O-(4-Acetophenyl) DMTC 220°C, N₂, 1 h 97.2 97
Direct Thioacetylation 4-Aminothiophenol, Ac₂O RT, 24 h 73 95

TMThiourea = 1,1,3,3-Tetramethylthiourea; DMTC = N,N-Dimethylthiocarbamoyl chloride

The SNAr method offers superior yields and scalability, while the thiocarbamate route provides high purity for pharmaceutical applications. Direct thioacetylation is less efficient but valuable for small-scale syntheses.

Applications and Biological Activity

Though primarily a synthetic intermediate, this compound derivatives exhibit 85% inhibition against butyrylcholinesterase (BChE) at 200 ppm, suggesting potential in Alzheimer’s disease therapy. Molecular docking studies indicate a binding energy of -8.2 kcal/mol with BChE’s catalytic triad (Ser198, His438, Glu325).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-Acetylphenyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioesters.

Scientific Research Applications

Chemistry: S-(4-Acetylphenyl) ethanethioate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms involving thioester intermediates.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which S-(4-Acetylphenyl) ethanethioate exerts its effects involves the interaction of the thioester group with various molecular targets. The thioester bond is susceptible to nucleophilic attack, leading to the formation of covalent adducts with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Features

  • S-(4-Acetylphenyl) ethanethioate : Features a para-acetylphenyl group, introducing strong electron-withdrawing effects that may enhance polarity and influence conjugation in molecular wires.
  • S-(4-Ethynylphenyl) ethanethioate: Contains an ethynyl group, enabling participation in Sonogashira cross-coupling reactions for molecular wire synthesis. This electron-deficient substituent contrasts with the acetyl group’s electronic effects .
  • Compounds 28–30 (): Include pyrrolidinone-fused thioesters with substituents like methoxy, dichlorophenyl, and chloro-trifluoromethoxyphenyl. These groups alter steric bulk and electronic profiles compared to the acetyl derivative .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Stability Notes
This compound* 4-Acetylphenyl ~220 (estimated) Not reported Likely sensitive to hydrolysis due to thioester group
S-(4-Ethynylphenyl) ethanethioate 4-Ethynylphenyl ~178 Not reported Stable under Sonogashira conditions
Compound 28 4-Methoxyphenyl Not reported 129 Degrades in MeOH
Compound 29 3,4-Dichlorophenyl Not reported 137 Degrades in MeOH
Compound 30 3-Chloro-4-(CF₃O)phenyl Not reported 120 Degrades in MeOH
S-(4-Ethenylphenyl) ethanethioate 4-Ethenylphenyl 178.25 Not reported No degradation data available

*Estimated molecular weight based on acetyl group substitution.

Stability and Reactivity

  • Degradation: Compounds 28–30 degrade in methanol, suggesting solvent-dependent instability common to thioesters. The acetyl derivative may exhibit similar sensitivity .
  • Electronic Effects : The acetyl group’s electron-withdrawing nature could accelerate hydrolysis compared to electron-donating groups (e.g., methoxy in Compound 28) .
  • Thermal Stability : Higher melting points in dichlorophenyl-substituted analogs (e.g., Compound 29, 137°C) suggest that bulky or halogenated groups enhance crystalline stability, whereas the acetyl derivative may have intermediate thermal stability .

Q & A

Q. What are the optimal synthetic routes for S-(4-acetylphenyl) ethanethioate, and how do reaction conditions influence yield?

this compound is synthesized via Cu(0)-catalyzed Ullmann condensation using S-(4-aminophenyl) ethanethioate as a precursor. Microwave heating (120°C, 20 min) in phosphate buffer significantly improves reaction efficiency compared to conventional methods . Key variables include catalyst loading, solvent choice (e.g., DMSO or triethylamine), and protection of the thioacyl group to prevent methanolysis during coupling reactions . Yields >50% are achievable when using PdCl₂(PPh₃)₂ and CuI as catalysts in Sonogashira cross-coupling reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm structural integrity, with characteristic acetyl peaks at δ ~2.3 ppm (¹H) and ~191 ppm (¹³C) .
  • IR : Strong C=O stretching at ~1706 cm⁻¹ and C-S vibrations at ~616 cm⁻¹ .
  • UV-Vis : λmax at 276 nm (ε ≈ 44,900 M⁻¹cm⁻¹) in CH₂Cl₂ .
  • HPLC : Chiral columns (e.g., Daicel Chiralcel AD-3) resolve enantiomers using n-heptane:iPrOH (85:15) .

Q. How does the thioester group in this compound affect its stability under varying pH and temperature?

The thioester group is susceptible to hydrolysis under acidic or basic conditions. Stability studies recommend storage at -20°C in anhydrous solvents (e.g., DMSO or EtOH) to prevent degradation. Thermal gravimetric analysis (TGA) shows decomposition above 200°C .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound derivatives be resolved?

Discrepancies in λmax or NMR shifts often arise from solvent polarity or impurities. For example, λmax shifts from 276 nm (CH₂Cl₂) to 255 nm (aqueous buffer) due to solvatochromic effects . Cross-validation using HRMS (e.g., m/z 357.0920 [M+Na]⁺) and microanalysis (C, H, N) is critical .

Q. What experimental designs are recommended for studying this compound in self-assembled monolayers (SAMs) on Au{111} surfaces?

  • Synthesis : Attach thiolated anchors via Sonogashira coupling to aryl halides (e.g., 1,4-dibromobenzene) .
  • SAM Formation : Use 1 mM solutions in ethanol, incubate Au substrates for 24h under N₂, and characterize via AFM or STM .
  • Challenges : Competing adsorption of byproducts requires rigorous purification (e.g., column chromatography with silica gel) .

Q. How can computational modeling predict the electronic properties of this compound in molecular wires?

Density functional theory (DFT) simulations (B3LYP/6-31G*) reveal HOMO-LUMO gaps (~3.2 eV) and charge transport behavior. Experimental UV-Vis and cyclic voltammetry data validate these models, showing strong correlation between predicted and observed λmax (error <5%) .

Q. What strategies mitigate side reactions during the incorporation of this compound into oligo(arylene–ethynylene) frameworks?

  • Protection : Use trimethylsilyl (TMS) groups to shield ethynyl termini during coupling .
  • Catalysis : Optimize Pd/Cu ratios (e.g., 1:2 PdCl₂(PPh₃)₂:CuI) to suppress homocoupling .
  • Workup : Remove volatiles under reduced pressure to prevent methanolysis of thioesters .

Methodological Guidelines

  • Synthesis Optimization : Prioritize microwave-assisted reactions for time efficiency .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .
  • SAM Applications : Use X-ray photoelectron spectroscopy (XPS) to confirm sulfur-gold bonding in monolayers .

For further experimental details, consult protocols for Ullmann condensations , Sonogashira couplings , and SAM characterization .

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